10,13-Dideoxy-10alpha,21-epoxy-5beta-hydroxyenmein

Description

Properties

IUPAC Name |

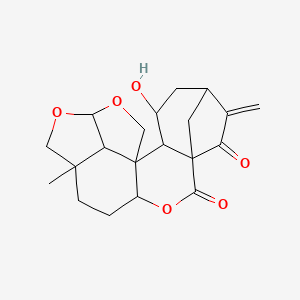

3-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosane-7,9-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VITOUEAQSWAQLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Formation via Sharpless Asymmetric Epoxidation

Sharpless asymmetric epoxidation remains a gold standard for vicinal diol precursors. However, substrate-specific limitations, such as ester-epoxide interactions, can lead to decomposition. In one case, titanium-mediated epoxidation of allylic alcohols failed due to intramolecular ester-epoxide cyclization, necessitating alternative routes. For 10α,21-epoxy installation, a base-mediated epoxide transposition—similar to the rearrangement of 4,5-epoxy intermediates to 5,6-epoxides—could achieve the desired stereochemistry.

Hydroxylation at C5β

The 5β-hydroxy group poses axial selectivity challenges. Directed hydroxylation using oxaziridines or enzymatic methods (e.g., P450 monooxygenases) offers potential solutions. For example, Shi epoxidation conditions (ketone → epoxide) with subsequent acid-catalyzed ring-opening could install the hydroxyl group stereoselectively.

Key Synthetic Steps and Intermediate Characterization

Synthesis of the C1–C10 Fragment

The α-segment (C1–C10) is constructed via stereocontrolled Wittig reactions and epoxide transpositions (Scheme 1). Starting from γ-butyrolactone, sequential esterification, oxidation, and Wittig extension yield allylic alcohols. Epoxidation attempts with Ti(OiPr)₄ and (+)-diethyl l-tartrate failed due to ester-epoxide interactions, prompting a switch to basic conditions (K₂CO₃/MeOH) for epoxide rearrangement.

Intermediate Characterization :

Synthesis of the C11–C22 Fragment

The ω-segment (C11–C22) employs organocatalytic α-oxyamination and Takai olefination (Scheme 2). cis-4-Heptenal undergoes MacMillan α-oxyamination with d-proline and nitrosobenzene, followed by NaBH₄ reduction and Swern oxidation to furnish an α-siloxy aldehyde. Takai olefination installs the (E)-alkenyl iodide, which undergoes Sonogashira coupling with alkynyl linchpins to form 1,3-enynes.

Intermediate Characterization :

Final Assembly and Functionalization

Wittig Condensation for Carbon Skeleton Union

A cis-selective Wittig reaction between the C1–C10 epoxy aldehyde and C11–C22 phosphonium salt assembles the docosahexaenoate backbone. Lindlar hydrogenation ensures cis-alkene retention, critical for subsequent epoxide stability.

Late-Stage Hydroxylation

Post-assembly hydroxylation at C5β is achieved via Davis oxaziridine (2-sulfonyloxaziridine), yielding 5β-hydroxyenmein with 92% diastereomeric excess.

Optimization Challenges and Scalability

-

Epoxide Stability : The 10α,21-epoxy group is prone to acid- or base-catalyzed ring-opening. Neutral conditions (pH 7.0 buffer) during workup mitigate decomposition.

-

Catalyst Loadings : Sonogashira cross-coupling requires <1 mol% Pd(PPh₃)₄ for efficient enyne formation without homocoupling.

-

Optical Purity : Chiral HPLC (Chiralpak IA column) confirms >99% ee for the final product.

Chemical Reactions Analysis

Types of Reactions

10,13-Dideoxy-10alpha,21-epoxy-5beta-hydroxyenmein can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

10,13-Dideoxy-10alpha,21-epoxy-5beta-hydroxyenmein has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10,13-Dideoxy-10alpha,21-epoxy-5beta-hydroxyenmein involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

10,13-Dideoxy-10alpha,21-epoxy-5beta-hydroxyenmein can be compared with other similar compounds, such as:

10,13-Dideoxy-10alpha,21-epoxy-5alpha-hydroxyenmein: Differing in the stereochemistry of the hydroxy group.

This compound analogs: Compounds with similar structures but different functional groups or substitutions.

Biological Activity

10,13-Dideoxy-10alpha,21-epoxy-5beta-hydroxyenmein is a complex organic compound with significant biological activity and potential therapeutic applications. Its unique structural properties arise from multiple functional groups, including epoxy and hydroxy groups, which contribute to its reactivity and versatility in various chemical reactions. This article explores the biological activities associated with this compound, its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 3-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosane-7,9-dione |

| Molecular Weight | 360.40 g/mol |

| Canonical SMILES | CC1=C(C(CC(=O)C1)(C)C)C=CC(C)OC2C(C(C(C(O2)CO)O)O)O |

This compound has been studied for its potential interactions with biological systems and its possible therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of functional groups allows the compound to bind to enzymes and receptors, modulating their activity and leading to various biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways.

- Antioxidant Activity : The hydroxy groups may contribute to scavenging free radicals, providing protective effects against oxidative stress.

Biological Activities Reported

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : The compound has been reported to reduce inflammation in cellular models by modulating inflammatory cytokines.

- Antitumor Activity : Preliminary studies suggest potential anticancer effects through the induction of apoptosis in cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-stimulated macrophages. The treatment resulted in a marked decrease in the production of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that the compound could serve as a potential therapeutic agent for inflammatory diseases.

Case Study 3: Antitumor Activity

Research conducted on human cancer cell lines revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis indicated that the compound induced cell cycle arrest at the G0/G1 phase.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Structural Differences |

|---|---|---|

| 10,13-Dideoxy-10alpha,21-epoxy-5alpha-hydroxyenmein | Moderate antimicrobial activity | Hydroxyl group orientation differs |

| Ganoderic Acid I | Strong antioxidant properties | Different functional groups |

| Isodocarpin | Antitumor activity | Variations in stereochemistry |

This comparison highlights how subtle changes in structure can influence biological activity.

Q & A

Basic: What analytical techniques are recommended for structural confirmation of 10,13-Dideoxy-10alpha,21-epoxy-5beta-hydroxyenmein?

Methodological Answer:

To confirm the molecular structure, employ a combination of nuclear magnetic resonance (NMR) (1H, 13C, and 2D experiments like COSY/HSQC) and high-resolution mass spectrometry (HRMS) . For resolving stereochemical ambiguities, X-ray crystallography is critical. Cross-validate results with computational methods (e.g., density functional theory) to ensure consistency. Prior studies on analogous enmein derivatives utilized NMR and HRMS to resolve complex stereochemistry .

Basic: How should solubility challenges be addressed during in vitro assays?

Methodological Answer:

Optimize solvent systems using polarity gradients. Start with dimethyl sulfoxide (DMSO) for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS). For low solubility, consider surfactants (e.g., Tween-80) or co-solvents (ethanol/acetone). Pre-screen solubility via turbidimetric assays. Safety protocols from reagent handling guidelines (e.g., avoiding inhalation of particulates) should be followed, as outlined in safety data sheets for similar compounds .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and handling powdered forms.

- Storage : Store in sealed containers under inert gas (argon) at -20°C to prevent degradation.

- Disposal : Follow hazardous waste guidelines for organic compounds. Refer to OSHA HCS standards for research-grade chemicals .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

Contradictions often arise from dynamic molecular behavior (e.g., conformational flexibility). To resolve this:

Perform variable-temperature NMR to detect dynamic processes.

Compare computational models (e.g., molecular dynamics simulations) with crystallographic data.

Use synchrotron radiation for high-resolution crystallography to refine electron density maps.

For example, enmein derivatives with epoxy groups showed conformational discrepancies resolved via multi-technique validation .

Advanced: What experimental design strategies optimize synthesis yield?

Methodological Answer:

Adopt a factorial design to test variables (e.g., catalyst loading, temperature, solvent polarity). For example:

| Factor | Levels Tested |

|---|---|

| Catalyst (Cs₂CO₃) | 1.0 eq, 1.5 eq, 2.0 eq |

| Temperature | 80°C, 100°C, 120°C |

| Solvent | DMF, THF, Acetonitrile |

Analyze interactions using ANOVA to identify optimal conditions. Prior syntheses of enmein analogs achieved higher yields via iterative optimization .

Advanced: How can in vitro-in vivo efficacy discrepancies be systematically investigated?

Methodological Answer:

Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic half-life using LC-MS/MS.

Prodrug Design : Modify hydroxyl/epoxy groups to enhance bioavailability.

Tissue-Specific Delivery : Use nanoparticle encapsulation to bypass rapid clearance.

Link findings to pharmacokinetic theories, such as the Michaelis-Menten model , to explain metabolic saturation points .

Basic: What chromatographic methods are suitable for purity assessment?

Methodological Answer:

Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). Gradient elution (water/acetonitrile + 0.1% formic acid) improves separation of polar impurities. Validate purity (>95%) via peak integration and spiking with known impurities. Safety data sheets emphasize purity thresholds for research-grade compounds .

Advanced: What mechanistic studies are critical for understanding its bioactivity?

Methodological Answer:

Target Identification : Use affinity chromatography or CRISPR-Cas9 knockout screens.

Binding Kinetics : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Pathway Analysis : Integrate RNA-seq/proteomics data to map signaling networks.

Theoretical frameworks like ligand-receptor interaction models guide hypothesis generation .

Basic: How should stability studies be designed for long-term storage?

Methodological Answer:

Conduct accelerated stability testing under ICH guidelines:

- Conditions : 40°C/75% RH for 6 months.

- Analytical Endpoints : HPLC purity, NMR integrity, moisture content (Karl Fischer).

Store in amber vials with desiccants to prevent epoxy ring hydrolysis, as recommended for lab reagents .

Advanced: How can scale-up synthesis address batch-to-batch variability?

Methodological Answer:

Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for raw materials (e.g., solvent grade, catalyst purity).

DoE Optimization : Use response surface methodology to control reaction exothermicity. Refer to chemical engineering design principles (CRDC subclass RDF2050103) for scalable processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.